molecular formula C11H12N2 B15274900 N-Methyl-2-(1H-pyrrol-1-YL)aniline

N-Methyl-2-(1H-pyrrol-1-YL)aniline

Cat. No.: B15274900
M. Wt: 172.23 g/mol
InChI Key: VHEAJXBVGSBDCW-UHFFFAOYSA-N
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Description

N-Methyl-2-(1H-pyrrol-1-yl)aniline is a heterocyclic aromatic amine with the molecular formula C11H12N2. This compound features a pyrrole ring substituted with a methyl group and an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-2-(1H-pyrrol-1-yl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-(1H-pyrrol-1-yl)aniline with methylating agents under controlled conditions. For instance, the use of methyl iodide in the presence of a base like potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrrolo[1,2-a]quinoxalines.

    Reduction: Various amine derivatives.

    Substitution: Halogenated and alkylated derivatives.

Scientific Research Applications

N-Methyl-2-(1H-pyrrol-1-yl)aniline is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-Methyl-2-(1H-pyrrol-1-yl)aniline involves its interaction with various molecular targets. In oxidative cyclization reactions, it forms radical intermediates that participate in cascade reactions, leading to the formation of complex heterocyclic structures . The compound’s ability to undergo diverse chemical transformations makes it valuable in synthetic organic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-(1H-pyrrol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable radical intermediates and participate in oxidative cyclization reactions sets it apart from other similar compounds .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

N-methyl-2-pyrrol-1-ylaniline

InChI

InChI=1S/C11H12N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9,12H,1H3

InChI Key

VHEAJXBVGSBDCW-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1N2C=CC=C2

Origin of Product

United States

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